molecular formula C15H13F3N2O4S B11130186 N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-beta-alanine

N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-beta-alanine

Cat. No.: B11130186
M. Wt: 374.3 g/mol
InChI Key: CZRGNLCFGIDBND-UHFFFAOYSA-N
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Description

N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-beta-alanine is a complex organic compound featuring a thiazole ring, a trifluoromethoxyphenyl group, and a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-beta-alanine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an alpha-haloketone under acidic conditions.

    Introduction of the Trifluoromethoxyphenyl Group: This step involves the nucleophilic aromatic substitution of a suitable precursor with a trifluoromethoxy group.

    Coupling with Beta-Alanine: The final step involves coupling the thiazole derivative with beta-alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the trifluoromethoxyphenyl group.

Scientific Research Applications

Chemistry

In chemistry, N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-beta-alanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold in medicinal chemistry .

Medicine

In medicine, derivatives of this compound are studied for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the thiazole ring is particularly significant due to its known biological activity .

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties and stability.

Mechanism of Action

The mechanism of action of N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances binding affinity and specificity, while the thiazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

  • N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-glycine
  • N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-serine

Uniqueness

Compared to similar compounds, N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-beta-alanine stands out due to the presence of the beta-alanine moiety, which can enhance its solubility and bioavailability. Additionally, the specific positioning of the trifluoromethoxy group can significantly influence its pharmacokinetic properties, making it a unique candidate for further research and development.

Properties

Molecular Formula

C15H13F3N2O4S

Molecular Weight

374.3 g/mol

IUPAC Name

3-[[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]amino]propanoic acid

InChI

InChI=1S/C15H13F3N2O4S/c1-8-12(13(23)19-7-6-11(21)22)25-14(20-8)9-2-4-10(5-3-9)24-15(16,17)18/h2-5H,6-7H2,1H3,(H,19,23)(H,21,22)

InChI Key

CZRGNLCFGIDBND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NCCC(=O)O

Origin of Product

United States

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